Dimethyl docosa-10,12-diynedioate
Overview
Description
Dimethyl docosa-10,12-diynedioate is an organic compound with the molecular formula C24H38O4. It is a diester derived from docosa-10,12-diynedioic acid, featuring two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound plays a significant role in the formation of ultrastrong graphene films .
Mode of Action
Dimethyl docosa-10,12-diynedioate, also known as bis (1-pyrene methyl) docosa-10,12-diynedioate (BPDD), is a type of highly π-conjugated long-chain polymer . It is used to bridge neighboring reduced graphene oxide (rGO) nanosheets through π-π interactions .
Biochemical Pathways
It is known that this compound plays a crucial role in the formation of graphene films . The π-π bonding between the BPDD and the graphene nanosheets helps to form a large-area sp2 conjugated network, which provides abundant sites for dense π-π bonding .
Result of Action
The result of the action of this compound is the formation of ultrastrong, supertough, and highly conductive graphene films . The resulting π-bridged rGO (πBG) films exhibit an ultrahigh tensile strength of 1,054 MPa and a prominent toughness of 36 MJ/m3 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . For instance, the mechanical properties of the resulting graphene films were tested under a humidity of 30% and a temperature of 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl docosa-10,12-diynedioate can be synthesized through the esterification of docosa-10,12-diynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl docosa-10,12-diynedioate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated esters.
Oxidation: It can be oxidized to form corresponding diacids.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Hydrogenation: Typically performed using hydrogen gas and a palladium or platinum catalyst under high pressure.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Hydrogenation: Saturated dimethyl docosanoate.
Oxidation: Docosa-10,12-diynedioic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl docosa-10,12-diynedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Comparison with Similar Compounds
Similar Compounds
Dimethyl docosanoate: A saturated ester with similar chain length but lacking the diynedioate functionality.
Docosa-10,12-diynedioic acid: The parent diacid from which dimethyl docosa-10,12-diynedioate is derived.
Bis(1-pyrene methyl) docosa-10,12-diynedioate: A related compound used in the formation of π-π bonded graphene films.
Uniqueness
This compound is unique due to its diynedioate functionality, which imparts distinct reactivity and the ability to form conjugated systems. This makes it particularly valuable in materials science for the development of advanced materials with enhanced properties.
Properties
IUPAC Name |
dimethyl docosa-10,12-diynedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBEGZTRLGUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556539 | |
Record name | Dimethyl docosa-10,12-diynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-41-7 | |
Record name | Dimethyl docosa-10,12-diynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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